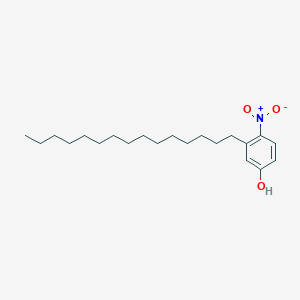
4-Nitro-3-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-pentadecylphenol is an organic compound with the molecular formula C21H35NO3 It is a derivative of phenol, characterized by the presence of a nitro group at the fourth position and a pentadecyl chain at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-pentadecylphenol typically involves the nitration of 3-pentadecylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is as follows:
C6H4(OH)(C15H31)+HNO3→C6H3(OH)(NO2)(C15H31)+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as alkylation or acylation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas and
Propriétés
Numéro CAS |
22991-47-5 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-nitro-3-pentadecylphenol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22(24)25/h16-18,23H,2-15H2,1H3 |
Clé InChI |
FMCPBIUWCHGIMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)
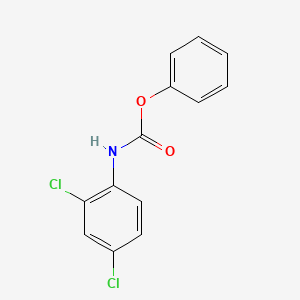

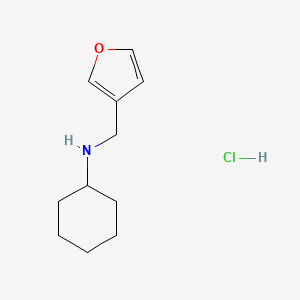
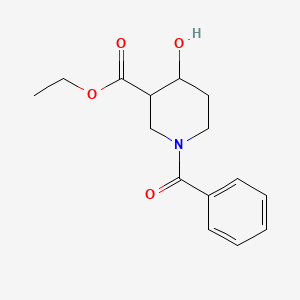
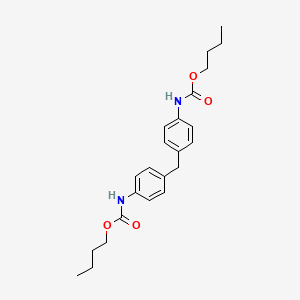
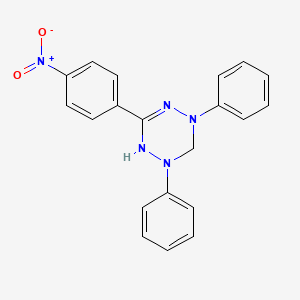

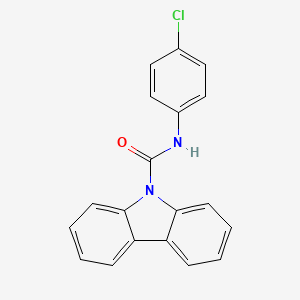
![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)

![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)
